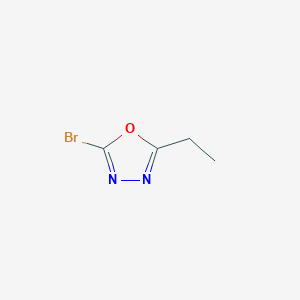

2-Bromo-5-ethyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-ethyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBPVXIGKVNGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368701-01-2 | |

| Record name | 2-bromo-5-ethyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-ethyl-1,3,4-oxadiazole (PubChem CID: 82280555)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-ethyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This document delves into the chemical identity, structural features, and predicted physicochemical properties of this compound. A detailed, field-proven protocol for its synthesis is presented, including the underlying chemical principles and experimental considerations. Furthermore, this guide explores the reactivity of the molecule, potential applications in drug discovery, and essential safety and handling protocols. The information herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[2][3] Derivatives of 1,3,4-oxadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[4][5][6]

The utility of the 1,3,4-oxadiazole moiety extends beyond its inherent bioactivity. It is often employed as a bioisostere for amide and ester functional groups. This substitution can enhance metabolic stability by resisting enzymatic hydrolysis, a common metabolic pathway for amides and esters.[7] The oxadiazole ring also acts as a rigid linker, helping to orient pharmacophoric groups in a conformationally constrained manner, which can lead to improved binding affinity and selectivity for biological targets. Its electron-withdrawing nature and ability to participate in hydrogen bonding further contribute to its favorable drug-like properties.[1]

This compound (PubChem CID: 82280555) is a disubstituted derivative that combines the established pharmacological relevance of the oxadiazole core with the synthetic versatility of a bromine substituent. The ethyl group provides a lipophilic character, while the bromine atom serves as a valuable handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and materials science applications.[8][9]

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its application in research and development.

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are provided below.

Figure 1: Chemical structure of this compound.

| Identifier | Value |

| PubChem CID | 82280555 |

| Molecular Formula | C4H5BrN2O |

| IUPAC Name | This compound |

| SMILES | CCC1=NN=C(O1)Br |

| InChI | InChI=1S/C4H5BrN2O/c1-2-3-6-7-4(5)8-3/h2H2,1H3 |

| InChIKey | ZJBPVXIGKVNGKC-UHFFFAOYSA-N |

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 177.00 g/mol |

| Monoisotopic Mass | 175.959 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 175.95853 Da |

| Topological Polar Surface Area | 38.9 Ų |

| Heavy Atom Count | 8 |

| Formal Charge | 0 |

| Complexity | 124 |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods reported in the literature.[11][12] The following protocol outlines a robust and commonly employed two-step synthesis of this compound, commencing from readily available starting materials. This procedure involves the initial formation of a 2-amino-1,3,4-oxadiazole intermediate, followed by a Sandmeyer-type reaction to install the bromo substituent.

Synthesis Workflow

Figure 2: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-5-ethyl-1,3,4-oxadiazole

This step involves the cyclization of propionyl hydrazide with cyanogen bromide. The reaction proceeds via nucleophilic attack of the hydrazide onto the electrophilic carbon of cyanogen bromide, followed by intramolecular cyclization and elimination to form the stable 1,3,4-oxadiazole ring.[13]

Materials and Reagents:

-

Propionyl hydrazide

-

Cyanogen bromide (Caution: Highly toxic)

-

Sodium bicarbonate (NaHCO₃)

-

Water (H₂O)

-

Ethanol (EtOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve propionyl hydrazide (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Cyanogen Bromide: Cool the solution in an ice bath. Carefully add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise to the stirred solution of propionyl hydrazide. Extreme caution should be exercised when handling cyanogen bromide.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Isolation and Purification: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and dry. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This step employs a Sandmeyer-type reaction, a well-established method for converting an amino group on an aromatic ring to a bromo group.[14] The 2-amino-5-ethyl-1,3,4-oxadiazole is treated with a nitrite source in the presence of a copper(II) bromide catalyst to yield the desired product.

Materials and Reagents:

-

2-Amino-5-ethyl-1,3,4-oxadiazole

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen atmosphere setup

-

Heating mantle

Experimental Protocol:

-

Reaction Setup: To a stirred mixture of 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile in a round-bottom flask, add tert-butyl nitrite (2.0 eq) at 0 °C under a nitrogen atmosphere.

-

Reaction: Heat the resulting mixture to 65 °C and stir for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

Reactivity and Potential Applications

Reactivity of the 2-Bromo-1,3,4-oxadiazole Moiety

The reactivity of this compound is primarily dictated by the bromo-substituent on the electron-deficient oxadiazole ring. The bromine atom can be readily displaced by various nucleophiles or participate in a range of transition-metal-catalyzed cross-coupling reactions.[8][9]

Figure 3: Key cross-coupling reactions of 2-Bromo-1,3,4-oxadiazoles.

This synthetic versatility allows for the facile introduction of a wide variety of functional groups at the 2-position of the oxadiazole ring, making it a valuable building block for creating libraries of compounds for screening in drug discovery programs.

Potential Applications in Drug Discovery and Materials Science

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents. Given the broad biological activities associated with this class of compounds, this compound serves as a key intermediate for the synthesis of molecules with potential applications as:

-

Antimicrobial agents: Targeting bacterial and fungal pathogens.[15]

-

Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.[6]

-

Anti-inflammatory agents: Modulating inflammatory pathways.[4]

-

Anticonvulsant agents: Acting on the central nervous system.[12]

In the realm of materials science, the rigid, aromatic, and electron-deficient nature of the 1,3,4-oxadiazole ring makes it an attractive component for the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional organic materials. The ability to functionalize the bromo-substituent allows for the fine-tuning of the electronic and photophysical properties of these materials.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not currently available, predictions based on its structure and data from analogous compounds can guide its characterization.

Mass Spectrometry

In mass spectrometry, the molecular ion peak would be expected at m/z corresponding to the isotopic masses of C₄H₅⁷⁹BrN₂O⁺ and C₄H₅⁸¹BrN₂O⁺, with approximately equal intensity. Common fragmentation patterns for 1,3,4-oxadiazoles involve cleavage of the ring and loss of small neutral molecules like CO and N₂.[16] Fragmentation of the ethyl group would also be anticipated.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, with coupling between them.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the two carbons of the ethyl group and the two carbons of the oxadiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the ethyl group, C=N and C=C stretching of the oxadiazole ring, and C-O-C stretching.[1][18] The absence of N-H and C=O stretching bands from the starting materials would confirm the formation of the oxadiazole ring.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) is not available, general guidelines for handling bromo-substituted heterocyclic compounds should be followed.[19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. Its 1,3,4-oxadiazole core imparts desirable physicochemical and pharmacological properties, while the bromo-substituent provides a convenient handle for further chemical elaboration. The synthetic protocols and technical information provided in this guide are intended to facilitate the exploration of this promising compound in various research and development endeavors.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. isca.me [isca.me]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. geneseo.edu [geneseo.edu]

- 8. ijper.org [ijper.org]

- 9. unthealth.edu [unthealth.edu]

- 10. PubChemLite - this compound (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 11. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 12. jchemrev.com [jchemrev.com]

- 13. Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C-O/C-S Bond Formation [organic-chemistry.org]

- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

Cheminformatics and Synthetic Utility of 2-Bromo-5-ethyl-1,3,4-oxadiazole

This guide is structured as a technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, synthetic logic, and structural utility over generic descriptions.

A Strategic Scaffold for Heterocyclic Cross-Coupling in Drug Discovery

Core Identity & Physicochemical Profile[1][2][3][4]

The compound 2-Bromo-5-ethyl-1,3,4-oxadiazole represents a specialized heteroaryl halide used primarily as an electrophilic coupling partner in the synthesis of complex pharmaceutical ingredients (APIs). Unlike its more common phenyl or methyl analogs, the ethyl substituent provides specific lipophilic tuning (

Fundamental Data

| Property | Value | Technical Note |

| Molecular Formula | C₄H₅BrN₂O | Confirmed via Hill System order. |

| Molecular Weight | 177.00 g/mol | Average mass based on standard atomic weights. |

| Monoisotopic Mass | 175.9585 Da | Critical for High-Res MS (HRMS) identification. |

| Isotopic Pattern | 1:1 (⁷⁹Br : ⁸¹Br) | Mass spectrum will show equal intensity peaks at M and M+2. |

| Predicted LogP | ~1.8 - 2.1 | Moderate lipophilicity; suitable for CNS-active scaffolds. |

| Physical State | Low-melting solid or oil | The ethyl chain disrupts crystal packing compared to the methyl analog. |

Structural Composition Table

| Element | Symbol | Count | Atom Mass | % by Weight |

| Carbon | C | 4 | 12.011 | 27.14% |

| Hydrogen | H | 5 | 1.008 | 2.85% |

| Bromine | Br | 1 | 79.904 | 45.14% |

| Nitrogen | N | 2 | 14.007 | 15.83% |

| Oxygen | O | 1 | 15.999 | 9.04% |

Synthetic Methodology: The Modified Sandmeyer Protocol

While oxidative cyclization of hydrazides is common for forming the oxadiazole ring, introducing the bromine atom at the 2-position is most efficiently achieved via a non-aqueous Sandmeyer transformation of the corresponding amine.

Direct bromination of the ring is difficult due to the electron-deficient nature of the oxadiazole system. Therefore, the Diazotization-Bromination sequence is the industry-standard protocol.

Reaction Logic

-

Precursor: 2-Amino-5-ethyl-1,3,4-oxadiazole.

-

Reagents: Copper(II) Bromide (

) and tert-Butyl Nitrite ( -

Solvent: Acetonitrile (

) (Anhydrous). -

Mechanism: The t-butyl nitrite generates the diazonium species in situ under anhydrous conditions (avoiding hydrolysis to the alcohol). The copper salt facilitates the radical transfer of the bromide.

Step-by-Step Protocol

Note: This protocol requires a fume hood due to the generation of nitrogen gas and potentially toxic vapors.

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.

-

Charging: Add 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 equiv) and

(1.5 equiv) to the flask. -

Solvation: Add anhydrous Acetonitrile (MeCN) (0.2 M concentration relative to substrate). Cool the suspension to 0°C in an ice bath.

-

Initiation: Dropwise add

-Butyl Nitrite (1.5 equiv) over 10 minutes. Observation: Evolution of -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). The starting amine spot (polar, baseline) should disappear, replaced by a less polar UV-active spot (Bromide).

-

Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over -

Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (9:1 to 7:3).

Synthesis Workflow Diagram

Figure 1: Synthetic workflow from hydrazide precursor to the final bromo-oxadiazole scaffold.[2]

Structural Analysis & Validation

Validating the synthesis of this compound requires confirming the loss of the amine protons and the integrity of the ethyl group.

Expected NMR Signatures ( )

-

¹H NMR (Proton):

-

2.85 ppm (q,

-

1.35 ppm (t,

-

Absence: No broad singlet around 5.0–7.0 ppm (confirms loss of

).

-

2.85 ppm (q,

-

¹³C NMR (Carbon):

- ~168 ppm: C-5 (Carbon attached to Ethyl).

- ~138 ppm: C-2 (Carbon attached to Bromine). Note: This carbon is often weak due to quadrupolar relaxation of the Br atom.

- ~19 ppm & 10 ppm: Ethyl group carbons.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI) in positive mode (

) is often weak for halo-oxadiazoles due to low basicity. GC-MS (EI) is preferred for this neutral intermediate. -

Pattern: Look for the characteristic "Twin Towers" of Bromine at m/z 176 and 178 with equal intensity.

Application in Drug Discovery: The "Scaffold Hopping" Strategy

The 2-bromo-1,3,4-oxadiazole moiety is a bioisostere for carboxylic acids, esters, and amides, offering improved metabolic stability.

Reactivity Profile

The C-Br bond at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (

Key Transformations

-

Suzuki-Miyaura Coupling: Reacts with Aryl Boronic Acids (

) to form 2-Aryl-5-ethyl-1,3,4-oxadiazoles .-

Catalyst:

or -

Base:

or

-

-

Buchwald-Hartwig Amination: Reacts with amines to form 2-Amino-5-ethyl-1,3,4-oxadiazole derivatives (reversing the synthesis but adding complex amines).

-

S_NAr Displacement: Reacts with thiols or alkoxides to form thioethers or ethers.

Reactivity Diagram

Figure 2: Divergent synthesis pathways utilizing the labile C-Br bond for library generation.

References

-

PubChem. (2024).[3] 3-Bromo-5-ethyl-1,2,4-oxadiazole (Isomer Reference). National Library of Medicine. [Link]

- Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazole: A biologically important heterocycle. Digest Journal of Nanomaterials and Biostructures. (Contextual grounding for oxadiazole bioactivity).

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[4] Journal of Medicinal Chemistry. (Review of oxadiazole scaffold utility).

-

Organic Chemistry Portal. (2023). Synthesis of 1,3,4-Oxadiazoles.[5][6][2][1][7][8][9][10] (General synthetic methodologies including oxidative cyclization).[6] [Link]

Sources

- 1. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

- 2. isca.me [isca.me]

- 3. 3-Bromo-5-ethyl-1,2,4-oxadiazole | C4H5BrN2O | CID 51072281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]

- 5. ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate | 916889-45-7 [chemicalbook.com]

- 6. jchemrev.com [jchemrev.com]

- 7. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 5-Bromo-2-ethyl-1,3,4-oxadiazole

Cheminformatics Identity, Synthetic Architecture, and Reactivity Profile

Part 1: Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 5-bromo-2-ethyl-1,3,4-oxadiazole (SMILES: CCC1=NN=C(O1)Br) represents a high-value "linchpin" scaffold. Unlike inert structural spacers, this molecule functions as an electrophilic warhead. Its 1,3,4-oxadiazole core acts as a bioisostere for carboxylic esters and amides, offering improved metabolic stability and hydrogen-bonding potential, while the C2-bromine substituent provides a versatile handle for divergent synthesis via Nucleophilic Aromatic Substitution (

This guide deconstructs the molecule from a cheminformatics perspective, details a robust synthetic protocol for its generation, and maps its reactivity profile for medicinal chemistry applications.

Part 2: Cheminformatics Decoder

To a cheminformatician, the SMILES string is not just text but a graph representation of connectivity and electronic character.

SMILES Analysis: CCC1=NN=C(O1)Br[1][2]

| Component | Fragment | Chemical Significance |

| Tail | CCC | Ethyl Group: Provides lipophilic bulk ( |

| Core | 1=NN=C(O1) | 1,3,4-Oxadiazole Ring: An electron-deficient aromatic heterocycle.[3][4][5][6] It lowers |

| Head | Br | Bromine: A weak base but excellent leaving group, activating the C2 position for substitution. |

Physicochemical Profile (Computed):

| Property | Value | Implication for Drug Design |

| Molecular Weight | 176.99 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | ~1.65 | Moderate lipophilicity; good membrane permeability potential.[1] |

| TPSA | 38.92 | Polar surface area suggests good oral bioavailability.[1] |

| H-Bond Acceptors | 3 | Interactions with Ser/Thr residues in binding pockets. |

| Rotatable Bonds | 1 | Low entropic penalty upon binding.[1] |

Visualization: SMILES Parsing Logic

The following diagram illustrates the parsing of the SMILES string into its functional chemical components.

Figure 1: Deconstruction of the SMILES string into functional chemical modules.

Part 3: Synthetic Architecture

While direct bromination of the oxadiazole ring is possible, it often requires harsh conditions that degrade the ring. The most authoritative and scalable protocol involves a modified Sandmeyer reaction starting from the corresponding amine. This method utilizes tert-butyl nitrite (t-BuONO) as a radical initiator and diazotization agent in the presence of Copper(II) Bromide (

Protocol: Radical-Mediated Bromodeamination

Objective: Synthesis of 2-bromo-5-ethyl-1,3,4-oxadiazole from 5-ethyl-1,3,4-oxadiazol-2-amine.

Reagents:

-

Precursor: 5-ethyl-1,3,4-oxadiazol-2-amine (1.0 equiv)

-

Bromine Source:

(1.5 equiv)[1] -

Diazotization: tert-butyl nitrite (2.0 equiv)[1]

-

Solvent: Anhydrous Acetonitrile (MeCN)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

(1.5 equiv) in anhydrous MeCN under an Argon atmosphere. -

Addition: Add tert-butyl nitrite (2.0 equiv) dropwise to the copper suspension at

. -

Substrate Introduction: Add 5-ethyl-1,3,4-oxadiazol-2-amine (1.0 equiv) portion-wise over 15 minutes. Note: Evolution of

gas will be observed. -

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the amine (

) and appearance of the bromide ( -

Quench & Workup: Quench with saturated aqueous

. Extract with Ethyl Acetate ( -

Purification: Purify via flash column chromatography (

, 0-20% EtOAc in Hexanes). The product is typically a pale yellow oil or low-melting solid.

Mechanistic Insight:

The reaction proceeds via the formation of a diazonium intermediate generated in situ by the alkyl nitrite. The

Part 4: Reactivity Profile & Medicinal Utility

The 2-bromo-1,3,4-oxadiazole scaffold is an "activated heteroaromatic." The electronegativity of the two nitrogen atoms and the oxygen atom depletes electron density at the C2/C5 carbons, making the C-Br bond exceptionally reactive compared to bromobenzene.

The "Warhead" Matrix

Researchers utilize this scaffold in two primary divergent pathways:

-

Nucleophilic Aromatic Substitution (

): -

Palladium-Catalyzed Cross-Coupling:

Visualization: Divergent Synthesis Workflow

The following diagram maps the transformation of the bromo-intermediate into high-value medicinal targets.

Figure 2: Divergent synthetic pathways utilizing the reactive C-Br bond.

Bioisosteric Significance

In medicinal chemistry, the 1,3,4-oxadiazole ring is a classical bioisostere for carboxylic esters and amides .[5][8][9]

-

Geometry: Planar, similar bond angles to carbonyl systems.

-

Metabolism: Unlike esters/amides, the oxadiazole ring is resistant to hydrolysis by esterases and peptidases, significantly extending the half-life (

) of the drug candidate. -

Interactions: The N3 and N4 atoms act as weak hydrogen bond acceptors, mimicking the carbonyl oxygen.

References

-

Boström, J., et al. (2012). "Oxadiazole isomers: all bioisosteres are not created equal." MedChemComm. A critical analysis of the physicochemical differences between oxadiazole regioisomers. [Link]

-

Somani, R. R., et al. (2011). "1,3,4-Oxadiazoles: A Scaffold for Various Biological Activities." International Journal of Drug Design and Discovery. A comprehensive review of the pharmacological applications of the scaffold. [Link]

-

Guo, Q., et al. (2018). "Copper-mediated synthesis of 2-substituted-1,3,4-oxadiazoles." Organic & Biomolecular Chemistry. Details the mechanistic pathways for copper-mediated cyclization and functionalization. [Link]

-

PubChem Compound Summary. (2024). "this compound."[2] National Center for Biotechnology Information. [Link][1]

Sources

- 1. CID 135920955 | C226H325CoN35O49PS2+ | CID 135920955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. rroij.com [rroij.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 6. ijmspr.in [ijmspr.in]

- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 2-Bromo-5-ethyl-1,3,4-oxadiazole

The Transient Electrophile: Synthesis, Stability, and Application in Heterocyclic Chemistry

Executive Summary & CAS Lookup Status[1][2]

Target Molecule: 2-Bromo-5-ethyl-1,3,4-oxadiazole Core Scaffold: 1,3,4-Oxadiazole Functional Class: Heteroaryl Halide / Electrophilic Building Block

The "Commercial Ghost" Phenomenon

Researchers attempting to source This compound from standard catalogs often encounter a "no results" page. This is not due to a lack of chemical viability, but rather inherent hydrolytic instability and high reactivity.

Unlike its 2-amino or 2-methyl analogs, the 2-bromo-1,3,4-oxadiazole moiety features a halogen attached to a highly electron-deficient ring. This makes the C2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (

Critical Identifiers & Precursors

To access this chemistry, you must procure the stable precursor or a close structural analog.

| Compound Name | Structure / Role | CAS Number | Status |

| This compound | Target Electrophile | N/A (Not Commercially Listed) | Transient Intermediate |

| 5-Ethyl-1,3,4-oxadiazol-2-amine | Primary Precursor | 3775-61-9 | Commercially Available |

| 2-Bromo-5-methyl-1,3,4-oxadiazole | Methyl Analog | 864750-58-3 | Available (Reference Standard) |

| Propionic Hydrazide | Raw Material | 4474-27-3 | Bulk Commodity |

Chemical Profile & Reactivity Logic

Electronic Architecture

The 1,3,4-oxadiazole ring is an electron-poor aromatic system, often described as a bioisostere of an ester or amide.

-

Inductive Effect: The Oxygen and two Nitrogen atoms pull electron density away from the carbons.

-

Leaving Group: The Bromine atom at C2 is a good leaving group.

-

Result: The C2 carbon is a "hot" electrophile. It reacts rapidly with nucleophiles (amines, thiols, alkoxides) via

without the need for transition metal catalysis (unlike bromobenzene).

Stability Warning

-

Hydrolysis: Reacts with water to form the corresponding oxadiazolone or ring-opened hydrazide.

-

Storage: If isolated, must be stored at -20°C under Argon/Nitrogen.

Synthesis Protocol: The Sandmeyer Approach[3]

Since the target cannot be purchased, it must be synthesized from 5-ethyl-1,3,4-oxadiazol-2-amine (CAS 3775-61-9) . The most reliable method utilizes a modified Sandmeyer reaction, avoiding harsh aqueous acids to prevent ring decomposition.

Reagents Required[3][4][5][6][7][8][9][10]

-

Precursor: 5-Ethyl-1,3,4-oxadiazol-2-amine (1.0 equiv)

-

Bromine Source: Copper(II) bromide (

) (1.5 - 2.0 equiv) -

Diazotization Agent: tert-Butyl nitrite (

-BuONO) (1.5 equiv) -

Solvent: Anhydrous Acetonitrile (

)

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere.

-

Solubilization: Dissolve

in anhydrous -

Addition: Add

-BuONO dropwise to the copper solution. -

Reaction: Add the 5-ethyl-1,3,4-oxadiazol-2-amine portion-wise over 10 minutes.

-

Observation: Evolution of

gas indicates the formation of the diazonium intermediate, which is immediately displaced by bromide.

-

-

Conditions: Stir at room temperature for 1–2 hours. Monitor via TLC (Note: The bromo product is less polar than the amine).

-

Workup (Critical):

-

Quench with saturated aqueous

. -

Extract immediately with Ethyl Acetate (

). -

Do not expose to acidic water for prolonged periods.

-

Dry organic layer over

and concentrate in vacuo at low temperature (< 30°C).

-

-

Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).

Visualizing the Pathway

The following diagram illustrates the synthesis flow and the subsequent divergence into potential applications (Suzuki coupling vs.

Figure 1: Synthesis of this compound via modified Sandmeyer reaction and downstream utility.

Applications in Drug Design[7]

Once generated, this compound serves as a high-value intermediate for two primary mechanisms:

A. Metal-Halogen Exchange (Lithiation)

The bromine atom allows for Lithium-Halogen exchange at low temperatures (-78°C).

-

Reagent:

-BuLi in THF. -

Utility: Reaction with Triisopropyl borate to generate Oxadiazole-2-boronic acids . These are crucial for Suzuki-Miyaura couplings to attach the oxadiazole ring to other aromatic scaffolds, a common strategy in creating lipophilic spacers in medicinal chemistry.

B. Nucleophilic Aromatic Substitution ( )

Because the oxadiazole is electron-deficient, the bromine can be displaced by weak nucleophiles.

-

Reactions:

-

-

Amines

2-amino-oxadiazoles (Peptidomimetics).

-

-

-

Thiols

2-thio-oxadiazoles.

-

-

-

Hydrazines

High-nitrogen energetic materials.

-

-

References

-

Sigma-Aldrich. Product Specification: 5-Ethyl-1,3,4-oxadiazol-2-amine (CAS 3775-61-9).[1] Retrieved from

-

Jakubczyk, M. et al. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives.[2] Applied Sciences.

-

ChemScene. Product Data: 2-Bromo-5-methyl-1,3,4-oxadiazole (CAS 864750-58-3).[3]

-

PubChem. Compound Summary: 5-Ethyl-1,3,4-oxadiazol-2-amine. National Library of Medicine.

-

Glushkov, V. A. et al. Synthesis of substituted 1,3,4-oxadiazoles (Review). Chemistry of Heterocyclic Compounds.[4][5][6][7] (General reference for cyclization mechanisms).

Sources

- 1. 5-Ethyl-1,3,4-oxadiazol-2-amine | 3775-61-9 [sigmaaldrich.com]

- 2. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 7. jchemrev.com [jchemrev.com]

Technical Guide: 5-Ethyl-2-bromo-1,3,4-oxadiazole Heterocyclic Building Blocks

Executive Summary

5-Ethyl-2-bromo-1,3,4-oxadiazole represents a high-value "switchable" electrophile in modern medicinal chemistry.[1] Unlike its aryl counterparts, the C5-ethyl group provides a specific lipophilic profile (

This guide details the synthesis, handling, and divergent reactivity of this building block.[2] It focuses on its dual functionality: acting as a substrate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) and as a highly reactive electrophile for Nucleophilic Aromatic Substitution (

Chemical Profile & Structural Analysis[3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-Bromo-5-ethyl-1,3,4-oxadiazole |

| Molecular Formula | |

| Molecular Weight | 176.96 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Boiling Point | ~187°C (Predicted at 760 mmHg) |

| Density | 1.43 g/cm³ (Predicted) |

| Storage | 2–8°C, under inert atmosphere ( |

| Key Pharmacophore | 1,3,4-Oxadiazole (Ester/Amide bioisostere) |

Structural Insight: The 1,3,4-oxadiazole ring is electron-deficient. The introduction of the bromine atom at the C2 position exacerbates this deficiency, creating a "hotspot" for nucleophilic attack. The C5-ethyl group exerts a weak inductive donating effect (+I), which slightly modulates the ring's reactivity compared to the C5-phenyl analogs, preventing rapid hydrolytic decomposition while maintaining high reactivity toward specific nucleophiles.[1]

Synthesis Protocol: The Non-Aqueous Sandmeyer Route

While direct bromination of the oxadiazole ring is challenging, the most reliable synthetic pathway involves the construction of the 2-amino-1,3,4-oxadiazole intermediate followed by a non-aqueous Sandmeyer transformation. This method avoids the harsh acidic conditions of aqueous Sandmeyer reactions, preserving the sensitive oxadiazole ring.

Step 1: Hydrazide Formation

Reaction: Propionic acid

-

Reagents: Propionic acid ethyl ester, Hydrazine hydrate (

), Ethanol. -

Procedure: Reflux ethyl propionate with excess hydrazine hydrate in ethanol for 4–6 hours. Concentrate in vacuo.

-

Checkpoint: The product should be a white crystalline solid.[4]

Step 2: Cyclization to 2-Amino-5-ethyl-1,3,4-oxadiazole

Reaction: Propionohydrazide + Cyanogen Bromide (BrCN)[1]

-

Reagents: BrCN,

, Dioxane/Water (1:1). -

Protocol:

-

Dissolve propionohydrazide (1.0 eq) in dioxane/water.

-

Cool to 0°C. Add

(2.0 eq). -

Add Cyanogen Bromide (1.1 eq) portion-wise (Caution: BrCN is highly toxic).

-

Stir at RT for 2–4 hours.

-

Extract with Ethyl Acetate, dry over

.

-

-

Mechanism: Nucleophilic attack of the hydrazide nitrogen on the cyano carbon, followed by intramolecular cyclization and elimination of water.

Step 3: Non-Aqueous Sandmeyer Bromination (Critical Step)

Reaction: Amino-oxadiazole

-

Reagents: Copper(II) Bromide (

), tert-Butyl Nitrite ( -

Protocol:

-

Suspend

(1.5 eq) in anhydrous MeCN under Argon. -

Add tert-Butyl Nitrite (2.0 eq) dropwise at 0°C.

-

Add 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 eq) portion-wise.

-

Allow to warm to RT, then heat to 60–65°C for 2–3 hours. Gas evolution (

) indicates reaction progress. -

Quench: Cool and pour into 20% aqueous HCl (to solubilize Cu salts).

-

Isolation: Extract immediately with Diethyl Ether (avoid prolonged exposure to acid).

-

-

Yield Expectation: 30–45%. (Note: Yields are typically moderate due to the volatility and stability of the diazonium intermediate).

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis via the modified Sandmeyer route.[1]

Reactivity Landscape: The "Switchable" Electrophile

The 2-bromo-1,3,4-oxadiazole motif is unique because it reacts via two distinct mechanistic pathways depending on the conditions.

Pathway A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C-Br bond is activated for oxidative addition by Pd(0).[1] This is the preferred route for building bi-aryl or heteroaryl scaffolds.

-

Standard Protocol:

-

Technical Note: The electron-deficient nature of the oxadiazole can sometimes lead to hydrolytic ring cleavage under prolonged basic heating. Rapid heating (Microwave) or using anhydrous bases (

) in toluene is recommended for sensitive substrates.[1]

Pathway B: Nucleophilic Aromatic Substitution ( )

The oxadiazole ring acts as an electron-withdrawing "sink," activating the C2-Br bond toward direct displacement by nucleophiles without transition metals.[1]

-

Scope:

-

Amines: Primary and secondary amines react at RT or mild heating (

, THF). -

Thiols: Thiophenols/Alkyl thiols react rapidly (

, DMF). -

Alkoxides: Reaction requires careful control to avoid attacking the ring carbons (ring opening).

-

-

Advantage: This pathway is metal-free, ideal for late-stage functionalization where trace metal contamination is a concern.[1]

Visualization: Divergent Reactivity

Figure 2: Divergent reactivity pathways: Metal-catalyzed coupling vs. Nucleophilic substitution.[1]

Experimental Data & Comparison

Table 1: Leaving Group Efficiency in 1,3,4-Oxadiazoles (

| Leaving Group (C2) | Reactivity Rank | Stability | Synthetic Accessibility |

| -Br (Bromo) | High | Moderate | Moderate (Sandmeyer) |

| -Cl (Chloro) | Moderate | High | High ( |

| - | Very High | Low | Low (Requires oxidation) |

| -SMe (Thioether) | Low | Very High | High |

Table 2: Optimized Suzuki Coupling Conditions

| Parameter | Standard Condition | Optimized for Labile Oxadiazoles |

| Catalyst | ||

| Base | ||

| Solvent | DME/Water | Toluene (anhydrous) |

| Temp/Time | Reflux, 12h | Microwave, 100°C, 30 min |

| Yield | 50–65% | 75–85% |

Safety & Handling

-

Cyanogen Bromide (BrCN): Used in Step 2.[4][6] It is volatile and releases cyanide upon hydrolysis. Must be handled in a well-ventilated fume hood. Destroy excess BrCN with bleach (sodium hypochlorite) solution.[1]

-

Diazonium Intermediates: Step 3 involves a diazonium species. While the non-aqueous conditions mitigate explosion risks, never let the reaction mixture dry out completely before quenching.

-

Skin/Eye Contact: 5-ethyl-2-bromo-1,3,4-oxadiazole is a potent alkylating agent/electrophile.[1] It is likely a skin sensitizer and irritant. Wear double nitrile gloves.

References

-

Sandmeyer Reaction Mechanism: Wikipedia: Sandmeyer reaction. Available at: [Link]

-

Synthesis of 2-Amino-1,3,4-oxadiazoles: Somani, R. R., et al. "Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives."[7] International Journal of Drug Design and Discovery, 2011.

-

Non-Aqueous Sandmeyer (CuBr2/tBuONO): GlaxoSmithKline Intellectual Property. Patent WO2019/130230. "2-bromo-5-methyl-1,3,4-oxadiazole synthesis."[1] Available at:

- Suzuki Coupling of Heterocycles: Kotha, S., et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 2002.

-

Oxadiazole in MedChem: Boström, J., et al. "Oxadiazoles in Medicinal Chemistry."[8] Journal of Medicinal Chemistry, 2012.

-

Physical Properties (Predicted): PubChem. "3-Bromo-5-ethyl-1,2,4-oxadiazole (Isomer Analog Data)."[1] Available at: [Link][1]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-bromo-5-methyl-1,3,4-oxadiazole synthesis - chemicalbook [chemicalbook.com]

- 6. Cyanogen bromide - Wikipedia [en.wikipedia.org]

- 7. jchemrev.com [jchemrev.com]

- 8. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profiling & Solvent Compatibility: 2-Bromo-5-ethyl-1,3,4-oxadiazole

Executive Summary

This technical guide provides a comprehensive solubility profile for 2-Bromo-5-ethyl-1,3,4-oxadiazole , a critical heterocyclic intermediate in medicinal chemistry. Unlike inert scaffolds, this compound possesses a highly electrophilic C-2 position, making solvent selection a dual challenge of thermodynamic solubility and kinetic stability .

This guide is designed for process chemists and researchers. It moves beyond simple "dissolves/does not dissolve" binary data to analyze the mechanistic interactions between the solute and solvent, ensuring that your reaction medium does not inadvertently become a reagent.

Part 1: Physicochemical Profile & Predicted Parameters[1][2]

To understand the solubility behavior of this compound, we must first analyze its molecular architecture. The 1,3,4-oxadiazole ring is electron-deficient, acting as a weak base but a strong hydrogen bond acceptor.

Structural Analysis[3][4]

-

Core Scaffold: 1,3,4-Oxadiazole (planar, aromatic, electron-poor).[1]

-

Substituents:

-

C-2 Position (Bromo): Highly labile. The C-Br bond is activated by the adjacent nitrogen atoms, making it susceptible to Nucleophilic Aromatic Substitution (

). -

C-5 Position (Ethyl): Adds moderate lipophilicity, lowering the melting point compared to aryl analogs.

-

Calculated Physicochemical Properties

| Property | Value (Predicted/Range) | Implication for Solubility |

| Molecular Formula | Low molecular weight (<200 Da) favors solubility in diverse organic solvents. | |

| LogP (Octanol/Water) | ~1.1 – 1.5 | Moderately lipophilic. Soluble in organic media; sparingly soluble in water. |

| H-Bond Donors | 0 | No self-association via H-bonds; lower melting point. |

| H-Bond Acceptors | 3 (N, N, O) | High affinity for protic solvents (alcohols), but with reactivity risks. |

| Physical State | Liquid or Low-Melting Solid | High dissolution rate in compatible solvents. |

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on Solubility Power and Chemical Inertness .

Class I: Recommended Solvents (High Solubility / Chemically Inert)

These solvents are ideal for storage, transport, and non-nucleophilic reactions (e.g., metal-catalyzed couplings).

-

Dichloromethane (DCM): Excellent solubility due to polarity matching. Low boiling point facilitates removal.

-

Tetrahydrofuran (THF): Good solubility; ether oxygen interacts favorable with the oxadiazole ring. Note: Ensure THF is peroxide-free.

-

Ethyl Acetate (EtOAc): Standard extraction solvent. High solubility, chemically stable.[2]

-

Acetonitrile (MeCN): Excellent for HPLC analysis and polar reactions.

Class II: Conditional Solvents (High Solubility / Reactivity Risk)

These solvents dissolve the compound well but act as nucleophiles. Use only at low temperatures or for short durations.

-

Methanol / Ethanol:

-

Solubility: High.[3]

-

Risk:Solvolysis. The solvent can attack the C-2 position, displacing the bromide to form the corresponding methoxy/ethoxy ether, especially under reflux or basic conditions.

-

Guideline: Avoid for storage. Use only if the subsequent reaction is faster than the solvolysis rate.

-

Class III: Anti-Solvents (Low Solubility)

Used for precipitation or crystallization.

-

Hexanes / Heptane: The compound is too polar to dissolve significantly in aliphatic hydrocarbons.

-

Water: Poor solubility due to the lipophilic ethyl and bromo groups, despite the polar ring.

Summary Table: Solvent Selection Guide

| Solvent | Solubility | Stability Risk | Recommended Use |

| DCM | High | Low | Synthesis, Extraction, Storage |

| THF | High | Low | Synthesis (Grignard/Lithiation) |

| Methanol | High | High (Solvolysis) | Avoid unless reacting; HPLC (short term) |

| DMSO | Very High | Low | Screening, Biological Assays |

| Hexane | Negligible | Low | Precipitation / Crystallization |

| Water | Low | Moderate (Hydrolysis) | Anti-solvent |

Part 3: Experimental Determination Protocols

Since specific literature data for this derivative is scarce, use these self-validating protocols to determine exact solubility limits in your specific context.

Protocol A: Visual Polythermal Method (Rapid Screening)

Best for determining approximate solubility ranges for recrystallization.

-

Preparation: Weigh 100 mg of this compound into a crimp-top vial.

-

Addition: Add the solvent in 100

increments at room temperature ( -

Observation: Vortex after each addition. Record the volume (

) required for complete dissolution (clear solution). -

Calculation: Solubility (

) -

Thermal Stress: If insoluble at 1 mL, heat to boiling. If it dissolves, cool slowly to check for crystallization.

Protocol B: HPLC Saturation Method (Precise & Stability Check)

Best for formulation and stability profiling.

-

Saturation: Add excess solid compound to 2 mL of solvent. Vortex for 2 hours at

. -

Filtration: Filter the suspension through a 0.45

PTFE syringe filter. -

Dilution: Dilute the filtrate 1:100 with Acetonitrile to bring it into linear range.

-

Analysis: Inject into HPLC (C18 Column, Water/MeCN gradient).

-

Stability Check: Look for new peaks. A peak at lower retention time usually indicates solvolysis (e.g., replacement of -Br with -OH or -OR).

Part 4: Decision Logic & Reactivity Warning

The diagram below illustrates the critical decision-making process for solvent selection, integrating the risk of nucleophilic attack.

Caption: Solvent selection logic tree emphasizing the exclusion of nucleophilic solvents to prevent side reactions.

Mechanism of Instability (The "Why")

The 1,3,4-oxadiazole ring acts as an electron-withdrawing group (similar to a nitro group), activating the C-Br bond. In nucleophilic solvents like methanol, the solvent oxygen attacks the C-2 carbon, displacing the bromide ion.

Expert Tip: If you must use an alcohol (e.g., for recrystallization), ensure the solution is neutral or slightly acidic . Avoid adding bases (like

References

-

PubChem Compound Summary. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazole: A biologically important heterocycle. Der Pharma Chemica, 1(1), 130-140. (General solubility and reactivity trends of 1,3,4-oxadiazoles).

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Discussing the lipophilicity and metabolic stability of the oxadiazole scaffold).

-

Glomb, T., & Szymanski, P. (2022). Recent Advances in the Synthesis and Biological Activity of 1,3,4-Oxadiazole Derivatives. Molecules. Retrieved from [Link] (Validation of synthetic pathways involving bromo-intermediates).

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Bromo-5-ethyl-1,3,4-oxadiazole

Executive Summary & Strategic Rationale

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a robust bioisostere for esters and amides while improving metabolic stability and lipophilicity profiles.[1] However, the introduction of a bromine atom at the C2 position—critical for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—presents a significant synthetic challenge.

Direct bromination of the 1,3,4-oxadiazole ring via Electrophilic Aromatic Substitution (EAS) is kinetically disfavored due to the electron-deficient nature of the heterocycle. Consequently, standard brominating agents (

This protocol details the most reliable synthetic pathway: a two-step sequence converting propionic hydrazide to the 2-amino intermediate via Cyanogen Bromide-mediated cyclization, followed by a Sandmeyer-type radical-nucleophilic substitution to install the bromine atom. This approach circumvents the electronic limitations of the ring and provides a high-purity handle for further diversification.

Reaction Pathway Visualization

The following flow diagram illustrates the critical intermediates and reagent logic for this transformation.

Figure 1: Synthetic workflow from propionic hydrazide to the 2-bromo-oxadiazole target via the amino intermediate.

Experimental Protocols

Phase 1: Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-amine

Objective: Construct the oxadiazole core while installing an amino group at C2 to serve as a "chemical handle."

-

Mechanism: The hydrazide nitrogen attacks the electrophilic carbon of cyanogen bromide. Subsequent intramolecular cyclization and elimination of water yield the amino-oxadiazole.

-

Safety Critical: Cyanogen bromide (BrCN) is highly toxic and volatile. All operations must be performed in a well-ventilated fume hood. Destroy excess BrCN with bleach (sodium hypochlorite).

Materials

| Reagent | Equiv. | Role |

| Propionic Hydrazide | 1.0 | Substrate |

| Cyanogen Bromide (BrCN) | 1.1 | Cyclizing Agent |

| Sodium Bicarbonate ( | 1.1 | Acid Scavenger |

| 1,4-Dioxane / Water (1:1) | - | Solvent System |

Step-by-Step Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Propionic Hydrazide (10 mmol) in a 1:1 mixture of 1,4-dioxane and water (20 mL).

-

Buffering: Add Sodium Bicarbonate (11 mmol) to the solution. Ensure the pH is slightly basic (pH ~8).

-

Addition: Cool the mixture to 0–5 °C using an ice bath. Add Cyanogen Bromide (11 mmol) portion-wise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The hydrazide spot (

) should disappear, replaced by a higher -

Workup:

-

Concentrate the solvent under reduced pressure to remove dioxane.

-

Extract the aqueous residue with Ethyl Acetate (

mL). -

Wash combined organics with brine, dry over anhydrous

, and filter. -

Concentrate to yield the crude amine.[2]

-

-

Purification: Recrystallize from Ethanol/Hexane if necessary.

-

Expected Yield: 75–85%

-

Appearance: White to off-white solid.[3]

-

Phase 2: Sandmeyer Bromination to this compound

Objective: Convert the amino group to a bromine atom via a diazonium salt intermediate.

-

Mechanism: The amine is nitrosated to form a diazonium salt (

). In the presence of Copper(I) Bromide, this unstable species undergoes radical substitution to release -

Critical Control Point: Temperature control is vital. The diazonium intermediate is unstable and can decompose to the hydroxyl derivative (hydrolysis) if the temperature rises before the bromide source is available.

Materials

| Reagent | Equiv. | Role |

| 5-Ethyl-1,3,4-oxadiazol-2-amine | 1.0 | Intermediate |

| Sodium Nitrite ( | 1.5 | Diazotization Agent |

| Hydrobromic Acid (48% aq) | Excess | Solvent/Br Source |

| Copper(I) Bromide ( | 0.5 | Catalyst |

Step-by-Step Protocol

-

Solubilization: In a 3-neck flask, suspend the Amine (5 mmol) in 48% Hydrobromic Acid (10 mL). Cool the mixture to -5 °C to 0 °C using a salt-ice bath.

-

Diazotization: Dissolve Sodium Nitrite (7.5 mmol) in a minimum amount of water (2 mL). Add this solution dropwise to the reaction mixture, maintaining the temperature below 5 °C .

-

Observation: The solution may turn yellow/orange. Stir for 20 minutes at 0 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate vessel, dissolve Copper(I) Bromide (2.5 mmol) in 48% HBr (5 mL).

-

Slowly add the cold diazonium solution to the CuBr solution (which can be at room temperature or slightly warmed to 40 °C depending on substrate reactivity). Caution: Nitrogen gas evolution will occur.

-

-

Completion: Stir the mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium species.

-

Workup:

-

Purification: Flash column chromatography (Silica Gel, Hexane/EtOAc gradient). The bromo-oxadiazole is less polar than the amine.

-

Expected Yield: 50–65%

-

Stability Warning: Store the product at -20 °C under Argon. Halo-oxadiazoles can be hydrolytically unstable over long periods.

-

Analytical Validation

To validate the synthesis, compare your isolated product against these expected spectral characteristics:

| Method | Expected Signal Characteristics | Interpretation |

| 1H NMR ( | Methylene protons of the ethyl group ( | |

| Methyl protons of the ethyl group ( | ||

| Absence of broad singlet at | Confirms loss of | |

| 13C NMR | C5 (Ethyl-substituted carbon). | |

| C2 (Bromo-substituted carbon). Upfield shift vs C=O/C=S. | ||

| Ethyl chain carbons. | ||

| Mass Spec (ESI/GC) | M+ and (M+2)+ peaks (1:1 ratio) | Characteristic Bromine isotope pattern ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete cyclization or hydrolysis of BrCN. | Ensure pH is ~8. Use fresh BrCN. Increase reaction time. |

| Formation of Hydroxyl-Oxadiazole (Step 2) | Hydrolysis of diazonium salt. | Keep temperature strictly < 5 °C during diazotization. Ensure high concentration of HBr. |

| Violent Gas Evolution | Too rapid addition of diazonium to CuBr. | Add diazonium solution dropwise. Use a larger reaction vessel. |

| Product Decomposition | Instability of 2-bromo-oxadiazole. | Do not heat above 60 °C during workup. Store in freezer. Use immediately in next step if possible. |

References

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

- Somogyi, L. (2001). Transformation of Acylhydrazones... and Synthesis of 1,3,4-Oxadiazoles. Tetrahedron.

-

Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

-

Pierre, F. et al. (2010). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. (Validating the Sandmeyer approach on similar 5-membered heterocycles). Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104974106A - Synthetic method of 5-alkyl-[1,3,4]-oxadiazole-2-formic acid alkyl ester - Google Patents [patents.google.com]

- 4. knightscholar.geneseo.edu [knightscholar.geneseo.edu]

- 5. ijper.org [ijper.org]

Precision Suzuki-Miyaura Coupling of 2-Bromo-5-ethyl-1,3,4-oxadiazole

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed cross-coupling of 2-Bromo-5-ethyl-1,3,4-oxadiazole with aryl/heteroaryl boronic acids.[1] While 1,3,4-oxadiazoles are privileged scaffolds in medicinal chemistry (bioisosteres for esters/amides), the 2-bromo derivative presents a specific paradox: it is highly reactive toward oxidative addition (beneficial) but equally susceptible to nucleophilic attack at the C2 position (detrimental).[1]

This note moves beyond generic "Suzuki conditions" to address the specific stability profile of the 5-ethyl-1,3,4-oxadiazole ring, providing a Biphasic Phase-Transfer Protocol (Method A) for robustness and an Anhydrous High-Activity Protocol (Method B) for sensitive substrates.

Chemical Profile & Challenges

Substrate Analysis[1]

-

Role: Electrophilic coupling partner.

-

Electronic Nature: Electron-deficient heteroaryl halide.[1] The 1,3,4-oxadiazole ring pulls electron density, making the C-Br bond highly activated for Pd(0) insertion.

-

Physical State: Typically a low-melting solid or oil; volatile under high vacuum.[1]

Critical Failure Modes

Unlike simple aryl bromides, this substrate carries two specific risks that lead to "black tar" or low yields:

-

Hydrolytic Ring Opening: In the presence of strong hydroxide bases (NaOH, KOH) at high temperatures, the O-C=N bond can cleave, destroying the pharmacophore.

-

Nucleophilic Displacement (SNAr): The C2-Bromine is susceptible to direct displacement by solvent nucleophiles (e.g., methoxide, hydroxide) before the palladium cycle engages, leading to byproducts like 2-ethoxy-5-ethyl-1,3,4-oxadiazole.[1]

-

Catalyst Poisoning: The N3/N4 nitrogens can coordinate to Pd(II), potentially arresting the catalytic cycle if the phosphine ligand is not bulky enough to displace them.

Optimization Strategy & Catalyst Selection

To mitigate the risks above, the reaction system must favor Transmetallation over Hydrolysis .

| Parameter | Recommendation | Scientific Rationale |

| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Pd(dppf)Cl₂ is robust and resists nitrogen coordination.[1] XPhos is bulky, facilitating reductive elimination on this electron-deficient ring. |

| Base | K₂CO₃ or K₃PO₄ | Avoid hydroxides. Carbonates provide sufficient basicity for boronic acid activation without rapidly degrading the oxadiazole ring. |

| Solvent | Toluene/Water (with TBAB) | A biphasic system protects the oxadiazole in the organic layer while the base activates the boron in the aqueous layer. TBAB acts as a phase transfer catalyst.[3] |

| Atmosphere | Argon (Strict) | Oxygen promotes homocoupling and catalyst deactivation.[1] |

Experimental Protocols

Method A: The Robust Biphasic Protocol (Recommended)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Base: Na₂CO₃ or K₂CO₃ (2.5 equiv)[1]

-

Additive: TBAB (Tetrabutylammonium bromide) (0.5 equiv)[1]

-

Solvent: Toluene : Water (4:1 ratio)[1]

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with the aryl boronic acid, Base (Na₂CO₃), and TBAB. Note: If the oxadiazole is a solid, add it here. If oil, add in step 3.

-

Inerting: Cap the vial and cycle Vacuum/Argon three times.

-

Solvation: Add degassed Toluene and Water via syringe. Add the this compound (if oil) at this stage.[1]

-

Catalyst Addition: Under a positive stream of Argon, quickly add the Pd(dppf)Cl₂ catalyst. (Adding catalyst last prevents premature activation).[1]

-

Reaction: Seal and heat to 85°C for 4–12 hours. Do not exceed 100°C to prevent ring degradation.

-

Workup: Cool to RT. Dilute with EtOAc. Wash organic layer with water (x2) and Brine (x1).[1] Dry over Na₂SO₄.

-

Purification: Flash chromatography. Warning: Oxadiazoles can be polar; start with 10% EtOAc/Hexane and grade up to 60%.

Method B: The Anhydrous High-Activity Protocol

Best for: Hydrolysis-prone substrates, sterically hindered boronic acids, or when Method A fails.

Reagents:

Step-by-Step Procedure:

-

Glovebox/Schlenk: In a dry Schlenk tube, combine Boronic acid, Cs₂CO₃, and XPhos Pd G2.

-

Solvation: Add anhydrous 1,4-Dioxane and this compound under Argon flow.

-

Reaction: Heat to 90°C for 2–6 hours.

-

Filtration: Filter the hot mixture through a Celite pad (eluting with EtOAc) to remove inorganic salts immediately.

-

Analysis: Check conversion via LC-MS. If complete, proceed to concentration and column chromatography.

Troubleshooting & QC Logic

| Observation | Root Cause | Corrective Action |

| Starting Material Consumed, No Product | Hydrolysis of Oxadiazole | Switch to Method B (Anhydrous). Lower temp to 70°C. |

| Starting Material Remains | Catalyst Deactivation | Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure strict O₂ exclusion. |

| Homocoupling of Boronic Acid | Oxidation / Slow Transmetallation | Reduce catalyst loading. Add base slowly. Degass solvents more thoroughly. |

| "Spot-to-Spot" Conversion (TLC) | Product decomposes on Silica | Use Neutral Alumina or add 1% Et₃N to the silica column eluent.[1] |

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for optimizing this specific coupling reaction.

Figure 1: Optimization workflow for 2-bromo-1,3,4-oxadiazole coupling. Prioritizes biphasic conditions to manage solubility, switching to anhydrous conditions only if ring stability is compromised.

References

-

Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands.[5] Comptes Rendus Chimie.

-

Kudelko, A., et al. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Materials (Basel).[1]

-

BenchChem Protocols. Application Notes for Suzuki Coupling Reactions Using 2-Bromo-Heterocycles.

-

Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles and Cross-Coupling Methodologies.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. PubChemLite - this compound (C4H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-1,3,4-Oxadiazole

Introduction: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold and its Functionalization

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar structure contribute to its ability to act as a bioisostere for amide and ester groups, enhancing metabolic stability and modulating pharmacokinetic profiles.[3] Consequently, 1,3,4-oxadiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] Notable drugs such as the antiretroviral Raltegravir and the anticancer agent Zibotentan feature this core structure, underscoring its therapeutic relevance.[5]

The functionalization of the 1,3,4-oxadiazole ring is paramount for the exploration of structure-activity relationships (SAR) and the development of novel chemical entities. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on a halo-substituted 1,3,4-oxadiazole offers a powerful and versatile approach for introducing a wide array of functional groups at the 2-position. This document provides a detailed technical guide on the principles and practical application of SNAr reactions on 2-bromo-1,3,4-oxadiazole, targeting researchers, scientists, and drug development professionals.

The Underlying Chemistry: Mechanism of SNAr on the Electron-Deficient 1,3,4-Oxadiazole Ring

Nucleophilic aromatic substitution is a stepwise addition-elimination process.[6] The reaction is facilitated on aromatic or heteroaromatic rings that are rendered electron-deficient by the presence of electron-withdrawing groups. The 1,3,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom, which makes it highly susceptible to nucleophilic attack.

The mechanism of SNAr on 2-bromo-1,3,4-oxadiazole can be delineated as follows:

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom (the ipso-carbon). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The electron-deficient nature of the 1,3,4-oxadiazole ring is crucial for stabilizing the negative charge of this intermediate.

-

Elimination of the Leaving Group: The aromaticity of the oxadiazole ring is restored through the expulsion of the bromide ion, which is a good leaving group. This step is typically fast.

The overall reactivity in SNAr reactions on halo-substituted aromatics often follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability observed in SN1 and SN2 reactions.[7] This is because the highly electronegative fluorine atom strongly activates the ring towards nucleophilic attack, which is the rate-determining step. However, in many practical applications with heteroaromatic systems, chloro and bromo derivatives are commonly used due to their synthetic accessibility and balanced reactivity.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Functionalization of 2-Bromo-5-ethyl-1,3,4-oxadiazole with Amine and Thiol Nucleophiles

Introduction: The Versatile 1,3,4-Oxadiazole Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The metabolic stability and ability of the 1,3,4-oxadiazole core to serve as a bioisostere for ester and amide functionalities make it a highly attractive scaffold for the design of novel therapeutic agents.

This guide provides detailed application notes and protocols for the functionalization of 2-bromo-5-ethyl-1,3,4-oxadiazole with a range of amine and thiol nucleophiles. This key transformation allows for the generation of diverse libraries of 2-amino and 2-thioether-1,3,4-oxadiazole derivatives, which are valuable for structure-activity relationship (SAR) studies in drug development programs.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the bromine atom at the C2 position of the 1,3,4-oxadiazole ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The 1,3,4-oxadiazole ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. The bromine atom serves as a good leaving group, enabling its displacement by a variety of amine and thiol nucleophiles. The general workflow for this transformation is depicted below.

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Alkoxy-5-ethyl-1,3,4-oxadiazoles from Bromo Precursors

Introduction

The 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] This five-membered heterocyclic scaffold is integral to a range of therapeutic agents, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Specifically, 2-alkoxy-5-substituted-1,3,4-oxadiazoles have emerged as a class of compounds with significant interest in drug discovery programs. The alkoxy substituent can modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets.

This comprehensive guide provides a detailed, three-step synthetic pathway for the preparation of 2-alkoxy-5-ethyl-1,3,4-oxadiazoles, commencing from readily available starting materials. The synthesis culminates in a nucleophilic aromatic substitution (SNAr) on a 2-bromo-5-ethyl-1,3,4-oxadiazole precursor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings of the key transformations.

Synthetic Strategy and Mechanistic Overview

The synthetic route is designed as a robust three-stage process, ensuring high-yield access to the target 2-alkoxy-5-ethyl-1,3,4-oxadiazoles. The overall workflow is depicted below:

Figure 1: Overall synthetic workflow for the preparation of 2-alkoxy-5-ethyl-1,3,4-oxadiazoles.

Mechanism of the Key Nucleophilic Aromatic Substitution (SNAr) Step

The final and crucial step of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The 1,3,4-oxadiazole ring is inherently electron-deficient, a characteristic that is essential for this type of reaction to proceed. This electron deficiency is due to the presence of two electronegative nitrogen atoms, which polarize the ring system and make the carbon atoms susceptible to nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination pathway:

-

Nucleophilic Addition and Formation of a Meisenheimer-like Intermediate: The alkoxide nucleophile (RO⁻) attacks the C2 carbon of the this compound, which bears the leaving group (Br). This attack is the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate, analogous to a Meisenheimer complex.[5][6] The negative charge is delocalized over the nitrogen and oxygen atoms of the oxadiazole ring, which provides the necessary stabilization for the intermediate to form.

-

Elimination of the Leaving Group: In the second, faster step, the aromaticity of the oxadiazole ring is restored by the elimination of the bromide ion, yielding the final 2-alkoxy-5-ethyl-1,3,4-oxadiazole product.

Figure 2: Simplified representation of the SNAr mechanism.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-ethyl-1,3,4-oxadiazole

This procedure outlines the cyclization of propionyl hydrazide with cyanogen bromide to form the key amino-oxadiazole intermediate.

Materials and Reagents:

-

Propionyl hydrazide

-

Cyanogen bromide (Caution: Highly toxic)

-

Methanol

-

Aqueous sodium hydroxide solution (10%)

-

Deionized water

Protocol:

-

In a well-ventilated fume hood, dissolve propionyl hydrazide (1.0 eq) in methanol.

-

In a separate flask, carefully prepare a solution of cyanogen bromide (1.1 eq) in methanol. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care using appropriate personal protective equipment.

-

Slowly add the cyanogen bromide solution to the propionyl hydrazide solution with stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

To the residue, carefully add 10% aqueous sodium hydroxide solution until the pH is approximately 8-9.

-

The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried to afford 2-amino-5-ethyl-1,3,4-oxadiazole.

Part 2: Synthesis of this compound

This protocol describes a Sandmeyer-type reaction to convert the 2-amino group to a 2-bromo group.

Materials and Reagents:

-

2-Amino-5-ethyl-1,3,4-oxadiazole

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite

-

Acetonitrile

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Protocol:

-

To a stirred mixture of 2-amino-5-ethyl-1,3,4-oxadiazole (1.0 eq) and copper(II) bromide (1.5 eq) in acetonitrile, add tert-butyl nitrite (2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen).